molecular formula C14H17N3O4 B13868963 Tryptophylserine

Tryptophylserine

Cat. No.: B13868963
M. Wt: 291.30 g/mol
InChI Key: MYVYPSWUSKCCHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoic acid: is a complex organic compound that belongs to the class of amino acids. This compound is characterized by the presence of an indole ring, which is a common structural motif in many biologically active molecules. The compound’s structure includes an amino group, a hydroxy group, and a carboxylic acid group, making it a versatile molecule in various chemical reactions and biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as tryptophan and serine derivatives.

    Peptide Bond Formation: The key step involves the formation of a peptide bond between the amino group of tryptophan and the carboxylic acid group of serine. This can be achieved using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM).

    Hydroxy Group Protection: The hydroxy group of serine may need to be protected using a suitable protecting group, such as tert-butyldimethylsilyl (TBDMS), to prevent unwanted side reactions.

    Deprotection and Purification: After the peptide bond formation, the protecting groups are removed, and the product is purified using techniques like column chromatography or recrystallization.

Industrial Production Methods: Industrial production of this compound may involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) or solution-phase synthesis. These methods allow for the efficient production of the compound with high purity and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group of the peptide bond, converting it to an alcohol.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used for oxidation reactions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield indole-3-carboxylic acid derivatives, while reduction of the peptide bond can produce amino alcohols.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including peptides and proteins. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms.

Biology: In biological research, the compound serves as a model molecule for studying protein-ligand interactions and enzyme catalysis. It is also used in the development of novel biomolecules with potential therapeutic applications.

Medicine: The compound’s structural similarity to natural amino acids makes it a valuable tool in drug discovery and development. It can be used to design and synthesize peptide-based drugs with improved stability and bioavailability.

Industry: In the industrial sector, the compound is utilized in the production of specialty chemicals and materials. Its versatility in chemical reactions makes it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of (2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting or modulating their activity. Additionally, it can interact with cell surface receptors, triggering intracellular signaling pathways that lead to various biological effects.

Comparison with Similar Compounds

    Tryptophan: An essential amino acid with an indole ring, similar to the compound .

    Serine: A non-essential amino acid with a hydroxy group, similar to the compound .

    Indole-3-acetic acid: A plant hormone with an indole ring, similar to the compound .

Uniqueness: The uniqueness of (2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoic acid lies in its combination of structural features, including the indole ring, amino group, hydroxy group, and peptide bond. This combination allows for a wide range of chemical reactions and biological interactions, making it a versatile and valuable compound in various fields of research and industry.

Properties

IUPAC Name

2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4/c15-10(13(19)17-12(7-18)14(20)21)5-8-6-16-11-4-2-1-3-9(8)11/h1-4,6,10,12,16,18H,5,7,15H2,(H,17,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYVYPSWUSKCCHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CO)C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Tryptophyl-Serine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029092
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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